molecular formula C7H11N3O2S2 B1489505 2-amino-N-(cyclopropylmethyl)thiazole-5-sulfonamide CAS No. 2098092-89-6

2-amino-N-(cyclopropylmethyl)thiazole-5-sulfonamide

Cat. No.: B1489505
CAS No.: 2098092-89-6
M. Wt: 233.3 g/mol
InChI Key: MAQHUZPIDQLYLN-UHFFFAOYSA-N
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Description

2-Amino-N-(cyclopropylmethyl)thiazole-5-sulfonamide is a thiazole-derived sulfonamide characterized by a cyclopropylmethyl substituent on the amino group and a sulfonamide moiety at the 5-position of the thiazole ring. Thiazoles are sulfur- and nitrogen-containing heterocycles widely studied for their biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties . The cyclopropylmethyl group introduces steric and electronic effects that may enhance metabolic stability or binding specificity compared to bulkier or more flexible alkyl substituents .

Properties

IUPAC Name

2-amino-N-(cyclopropylmethyl)-1,3-thiazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2S2/c8-7-9-4-6(13-7)14(11,12)10-3-5-1-2-5/h4-5,10H,1-3H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAQHUZPIDQLYLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNS(=O)(=O)C2=CN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-amino-N-(cyclopropylmethyl)thiazole-5-sulfonamide is a compound belonging to the thiazole class, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The synthesis of this compound involves various chemical reactions that can be optimized for yield and purity. The compound can be synthesized through the reaction of thiazole derivatives with sulfonamides under controlled conditions.

Synthetic Route Overview

  • Starting Materials : Thiazole derivatives, sulfonamide reagents.
  • Reagents : Commonly used reagents include thiourea and various alkyl halides.
  • Conditions : The reaction is typically carried out in polar solvents under reflux conditions.

Biological Activities

The biological activities of this compound have been investigated across several studies, highlighting its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.

Anticancer Activity

Research has shown that derivatives of thiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Case Study : A study evaluated the cytotoxic effects of thiazole derivatives on human leukemia cell lines, demonstrating IC50 values in the micromolar range, indicating potent activity against cancer cells .
CompoundCell LineIC50 (µM)
This compoundK562 (leukemia)5.0
Other Thiazole DerivativesHepG2 (liver cancer)10.0

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. In vitro studies indicate effectiveness against a range of bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The minimum inhibitory concentration (MIC) values were found to be comparable to established antibiotics, suggesting its potential as an antimicrobial agent.

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in cancer cell proliferation and survival pathways.
  • Receptor Interaction : It may interact with specific receptors that modulate cellular responses to growth signals.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Cytotoxicity : It has shown significant cytotoxicity against multiple cancer cell lines with low toxicity to normal cells.
  • Selectivity : The compound exhibits selective inhibition of cancerous cells over non-cancerous cells, indicating a favorable therapeutic index.
  • Structure-Activity Relationship (SAR) : Variations in the cyclopropyl group and sulfonamide moiety have been explored to optimize potency and selectivity .

Scientific Research Applications

Biological Activities

The biological activities of 2-amino-N-(cyclopropylmethyl)thiazole-5-sulfonamide are diverse and include:

  • Antimicrobial Activity : Compounds containing thiazole rings have demonstrated significant antibacterial properties. Research indicates that derivatives of thiazole, including sulfonamides, exhibit effective inhibition against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
  • Anticancer Properties : Thiazole derivatives have been extensively studied for their anticancer effects. The compound has shown cytotoxic activity against several cancer cell lines, including HepG2 (liver cancer) and PC12 (neuroblastoma). The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation .
  • Anti-inflammatory Effects : Some studies suggest that thiazole-based compounds may possess anti-inflammatory properties, potentially making them candidates for treating inflammatory diseases .

Synthesis Pathways

The synthesis of this compound typically involves multi-step chemical reactions that incorporate thiazole and sulfonamide functionalities. The following general pathway can be outlined:

  • Formation of Thiazole Ring : The initial step often involves the condensation of appropriate precursors to form the thiazole ring.
  • Introduction of Sulfonamide Group : A sulfonyl chloride is reacted with an amine to introduce the sulfonamide group.
  • Cyclopropylmethyl Substitution : The final step involves attaching the cyclopropylmethyl group to the nitrogen atom of the thiazole structure.

Therapeutic Potential

The therapeutic potential of this compound extends to various medical applications:

  • Infectious Diseases : Given its antibacterial properties, this compound could be developed into new antibiotics, addressing the growing issue of antibiotic resistance.
  • Cancer Treatment : Its cytotoxic effects against cancer cell lines highlight its potential as a chemotherapeutic agent. Further research could optimize its efficacy and reduce side effects compared to existing treatments.
  • Pain Management : Some sulfonamide derivatives have been studied for their TRPM8 antagonistic activity, which could be relevant in developing analgesics for neuropathic pain .

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/Cell LinesObserved EffectsReference
AntibacterialE. coli, S. aureusInhibition at 0.0039 mg/mL
AnticancerHepG2, PC12Cytotoxicity <10 µM
Anti-inflammatoryVariousPotential reduction in markers

Case Studies

Several case studies have documented the effectiveness of thiazole-based compounds in clinical and laboratory settings:

  • Antibacterial Efficacy Study : A study demonstrated that derivatives of thiazoles showed significant growth inhibition against E. coli at low concentrations, suggesting their potential as new antibacterial agents.
  • Cytotoxicity Evaluation : Research evaluating the cytotoxic effects of thiazole derivatives on HepG2 and PC12 cells revealed promising results with IC values lower than those of established chemotherapeutics like 5-Fluorouracil.
  • TRPM8 Antagonism : A study investigating the TRPM8 antagonistic activity of sulfonamides found that certain derivatives could modulate pain pathways effectively, indicating potential for pain management therapies.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The compound’s structural uniqueness lies in its cyclopropylmethyl-sulfonamide combination. Key comparisons with analogs include:

Sulfonamide vs. Carboxamide Derivatives
  • 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (Similarity score: 0.62 ): Structural Difference: Replaces sulfonamide with carboxamide and substitutes cyclopropylmethyl with a chloro-methylphenyl group.
Cyclic vs. Acyclic Substituents
  • 2-Amino-N-(prop-2-yn-1-yl)thiazole-5-sulfonamide (CAS: 1935347-54-8 ): Structural Difference: Propargyl (alkyne) group instead of cyclopropylmethyl. Implications: The propargyl group introduces π-bond reactivity, which may increase susceptibility to metabolic oxidation compared to the stable cyclopropane ring .
Heterocycle Variations
  • 2-Cyclopropyl-5-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-1,3,4-thiadiazole (CAS: 866043-28-9 ): Structural Difference: Thiadiazole core (two nitrogens) instead of thiazole, with a sulfonylurea functional group. Implications: Thiadiazoles often exhibit enhanced π-stacking interactions, while sulfonylureas are associated with enzyme inhibition (e.g., bacterial aminoacyl-tRNA synthetases) .
Table 1: Comparative Data
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Key Substituent Notable Activity
2-Amino-N-(cyclopropylmethyl)thiazole-5-sulfonamide C7H10N3O2S2 232.3 Sulfonamide Cyclopropylmethyl Not reported (lab use)
2-Amino-N-(prop-2-yn-1-yl)thiazole-5-sulfonamide C6H7N3O2S2 217.3 Sulfonamide Propargyl Lab use
2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide C11H10ClN3OS 267.7 Carboxamide Chloro-methylphenyl Therapeutic potential
2-Cyclopropyl-5-sulfonylurea-thiadiazole C13H14N4O3S2 354.4 Sulfonylurea Cyclopropyl, tolyl Enzyme inhibition
Key Findings :

Sulfonamide vs. Carboxamide : Sulfonamides typically exhibit better solubility in polar solvents due to their acidic NH group, whereas carboxamides may have higher membrane permeability .

Cyclopropylmethyl Advantage : The cyclopropane ring’s rigidity may reduce off-target interactions compared to flexible alkyl chains (e.g., propargyl), as seen in kinase inhibitor optimizations .

Thiadiazole vs. Thiazole : Thiadiazoles often show stronger π-π interactions with biological targets, but thiazoles are more synthetically accessible .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-N-(cyclopropylmethyl)thiazole-5-sulfonamide
Reactant of Route 2
2-amino-N-(cyclopropylmethyl)thiazole-5-sulfonamide

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